7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one

Catalog No.
S787438
CAS No.
54711-38-5
M.F
C14H17NO3
M. Wt
247.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-on...

CAS Number

54711-38-5

Product Name

7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one

IUPAC Name

7-(diethylamino)-4-(hydroxymethyl)chromen-2-one

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C14H17NO3/c1-3-15(4-2)11-5-6-12-10(9-16)7-14(17)18-13(12)8-11/h5-8,16H,3-4,9H2,1-2H3

InChI Key

NMZSXNOCNJMJQT-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)CO

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)CO

Here are some specific research applications of DEACM:

  • Biomolecule Labeling

    DEACM can be covalently linked to biomolecules like antibodies, proteins, and nucleic acids. This labeling allows researchers to track the location and movement of these biomolecules within cells and tissues using fluorescence microscopy.

  • Cellular Imaging

    DEACM's ability to emit light upon excitation makes it ideal for visualizing specific cellular components in living cells. This allows researchers to study cellular processes like protein trafficking and organelle function.

  • Sensor Development

    DEACM's fluorescence properties can be altered in response to the presence of specific analytes. This makes it a promising candidate for developing biosensors for detecting various environmental and biological substances.

7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one, also known as 7-diethylamino-4-hydroxymethylcoumarin, is a synthetic compound belonging to the class of coumarins. It has a molecular formula of C₁₄H₁₇N₁O₃ and a molecular weight of approximately 247.29 g/mol. This compound features a hydroxymethyl group at the 4-position and a diethylamino group at the 7-position of the coumarin structure, contributing to its unique chemical properties and biological activities .

There is no current information available on the specific mechanism of action of DEACM-OH. However, considering its structural similarity to other chromenones with reported biological activities, DEACM-OH might possess interesting properties for further investigation. Some chromenones have been shown to exhibit antioxidant, anti-inflammatory, and antitumor activities [, ].

: Exposure to light can induce transformations, making it useful in photochemistry.
  • Condensation Reactions: The hydroxymethyl group can react with aldehydes or ketones under acidic conditions to form more complex structures.
  • These reactions highlight its potential as a versatile building block in organic synthesis .

    7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one exhibits significant biological activities:

    • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various bacterial strains.
    • Antioxidant Activity: It demonstrates the ability to scavenge free radicals, indicating potential applications in oxidative stress-related conditions.
    • Photodynamic Therapy: Due to its light-activated properties, it can be utilized in photodynamic therapy for cancer treatment, enhancing the efficacy of light-based therapies .

    The synthesis of 7-(diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one typically involves several steps:

    • Formation of Coumarin Skeleton: The initial step often includes the condensation of phenolic compounds with α,β-unsaturated carbonyl compounds.
    • Introduction of Hydroxymethyl Group: This can be achieved through formylation followed by reduction.
    • Amine Functionalization: The diethylamino group is introduced via nucleophilic substitution with an appropriate diethylamine derivative.

    These methods allow for the efficient production of the compound with controlled purity and yield .

    This compound finds applications in various fields:

    • Pharmaceuticals: Due to its biological activities, it is explored for developing new antimicrobial and antioxidant agents.
    • Fluorescent Probes: Its fluorescent properties make it suitable for use in biological imaging and as a probe in biochemical assays.
    • Photodynamic Therapy Agents: Its ability to generate reactive oxygen species upon light activation positions it as a candidate for cancer treatment strategies .

    Interaction studies involving 7-(diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one have revealed:

    • Protein Binding: Investigations into its binding affinity with various proteins suggest potential mechanisms for its biological effects.
    • Synergistic Effects: When combined with other antimicrobial agents, it may enhance efficacy, indicating possible applications in combination therapies.

    These studies are crucial for understanding its pharmacokinetics and therapeutic potential .

    Several compounds share structural similarities with 7-(diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one. Here are some notable examples:

    Compound NameMolecular FormulaKey Features
    7-Diethylamino-4-methylcoumarinC₁₄H₁₇N₁O₂Methyl group instead of hydroxymethyl
    7-HydroxycoumarinC₉H₆O₃Lacks diethylamino group; known for fluorescence
    CoumarinC₉H₆O₂Basic structure; widely studied for various applications

    Uniqueness

    The uniqueness of 7-(diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one lies in its specific combination of functional groups that enhance its solubility and biological activity compared to other coumarins. Its ability to act as both an antimicrobial agent and a fluorescent probe distinguishes it from similar compounds, making it a valuable candidate for diverse applications in medicinal chemistry and biochemistry .

    XLogP3

    1.9

    GHS Hazard Statements

    The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

    Pictograms

    Irritant

    Irritant

    Wikipedia

    7-(Diethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one

    Dates

    Modify: 2023-08-15
    Zhang et al. Optogenetic control of kinetochore function. Nature Chemical Biology, doi: 10.1038/nchembio.2456, published online 14 August 2017

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